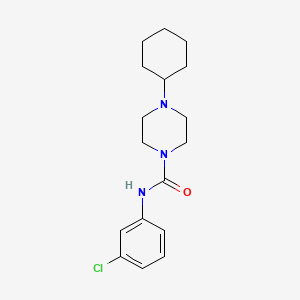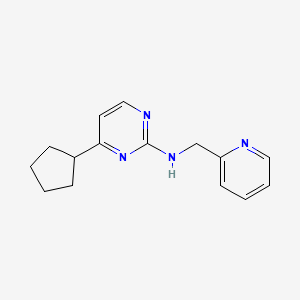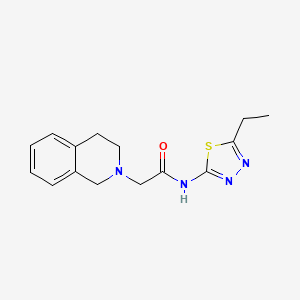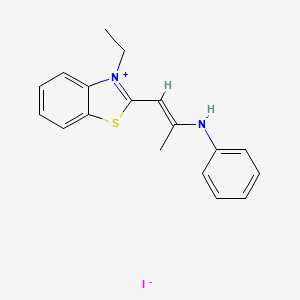![molecular formula C16H23N3O4S B5296777 N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide, commonly known as NMS-P118, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of NMS-P118 is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, NMS-P118 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-tumor and anti-angiogenic properties of NMS-P118. Additionally, NMS-P118 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that NMS-P118 has a variety of biochemical and physiological effects. In vitro studies have demonstrated that NMS-P118 can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, NMS-P118 has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In vivo studies have also demonstrated the anti-inflammatory and neuroprotective effects of NMS-P118.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NMS-P118 in lab experiments is its specificity for MMPs and NF-κB, which allows for targeted inhibition of these pathways. Additionally, NMS-P118 has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one limitation of using NMS-P118 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on NMS-P118. One area of interest is the development of novel formulations or delivery methods that can improve the solubility and bioavailability of NMS-P118. Additionally, further studies are needed to fully understand the mechanism of action of NMS-P118 and its potential as a therapeutic agent for various diseases. Finally, there is potential for NMS-P118 to be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
In conclusion, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide, or NMS-P118, is a promising compound that has gained significant attention in the field of scientific research. Its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases, makes it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks bright for NMS-P118.
Synthesemethoden
The synthesis of NMS-P118 involves the reaction of 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure NMS-P118.
Wissenschaftliche Forschungsanwendungen
NMS-P118 has been studied extensively for its potential as a therapeutic agent in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, NMS-P118 has been investigated for its potential as a neuroprotective agent, with studies suggesting that it may have a protective effect on the central nervous system.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-16(18-8-2-1-3-9-18)17-14-4-6-15(7-5-14)24(21,22)19-10-12-23-13-11-19/h4-7H,1-3,8-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHDNBOLJSEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)

![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)



![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)